molecular formula C24H28N2O4 B214515 3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B214515
M. Wt: 408.5 g/mol
InChI Key: NHMJZEMLHXRQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound belongs to the class of indole derivatives and has been found to possess interesting biochemical and physiological properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription. In addition, it has been found to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been found to have interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the normal development and maintenance of tissues. In addition, it has been found to inhibit the growth of various viruses and bacteria, which makes it a promising candidate for the development of new antiviral and antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target various cellular pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one. One possible direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target specific cellular pathways. Additionally, it could be interesting to study the effects of this compound on various animal models to assess its potential toxicity and pharmacokinetics.

Synthesis Methods

The synthesis of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can be achieved through a multistep process. The first step involves the synthesis of 3-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one by reacting 2-(morpholin-4-yl)ethanamine with isatin. The second step involves the reaction of 3-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one with 2-oxo-2-[4-(propan-2-yl)phenyl]acetic acid in the presence of a coupling reagent such as EDCI. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield the desired compound.

Scientific Research Applications

3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been found to possess interesting pharmacological properties. It has been shown to have anticancer, antiviral, and antimicrobial activities. In addition, it has been found to possess anti-inflammatory and antioxidant properties.

properties

Product Name

3-hydroxy-1-(morpholin-4-ylmethyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

3-hydroxy-1-(morpholin-4-ylmethyl)-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C24H28N2O4/c1-17(2)18-7-9-19(10-8-18)22(27)15-24(29)20-5-3-4-6-21(20)26(23(24)28)16-25-11-13-30-14-12-25/h3-10,17,29H,11-16H2,1-2H3

InChI Key

NHMJZEMLHXRQTM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Origin of Product

United States

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